

Unraveling the True Identity of Sodium Metaborate Tetrahydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium metaborate tetrahydrate*

Cat. No.: *B076319*

[Get Quote](#)

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the correct chemical formula and properties of **sodium metaborate tetrahydrate**. This document provides an in-depth analysis of its chemical structure, quantitative data, and detailed experimental protocols for its synthesis and characterization.

Executive Summary

Sodium metaborate tetrahydrate, a compound with various industrial and scientific applications, is commonly represented by the empirical formula $\text{NaBO}_2 \cdot 4\text{H}_2\text{O}$. However, crystallographic studies reveal a more complex and structurally accurate representation: $\text{Na}[\text{B}(\text{OH})_4] \cdot 2\text{H}_2\text{O}$. This guide clarifies this crucial distinction, presents key quantitative data in a structured format, and offers detailed experimental procedures for its synthesis and analysis. Understanding the correct formula, which indicates a sodium cation with a tetrahydroxyborate anion and two water molecules of crystallization, is fundamental to comprehending its chemical behavior and reactivity.

Correct Chemical Formula and Structure

While stoichiometrically equivalent to $\text{NaBO}_2 \cdot 4\text{H}_2\text{O}$, the formula $\text{Na}[\text{B}(\text{OH})_4] \cdot 2\text{H}_2\text{O}$ accurately reflects the solid-state structure of **sodium metaborate tetrahydrate**.^[1] In this structure, the boron atom is tetrahedrally coordinated to four hydroxyl groups, forming the tetrahydroxyborate anion, $[\text{B}(\text{OH})_4]^-$.^[1] This is then ionically bonded to a sodium cation, Na^+ , and the crystal

lattice is completed by two molecules of water of crystallization.[\[1\]](#) This structural arrangement is critical for understanding the compound's properties, including its hydrogen bonding networks and behavior upon dehydration.[\[1\]](#)

Quantitative Data

A summary of the key physical and chemical properties of **sodium metaborate tetrahydrate** is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value
CAS Number	10555-76-7
Molecular Formula (Empirical)	NaBO ₂ ·4H ₂ O
Molecular Formula (Structural)	Na[B(OH) ₄]·2H ₂ O
Molecular Weight	137.86 g/mol [2]
Appearance	White crystalline solid [2]
Purity (Typical)	≥99%

Table 2: Physical Properties

Property	Value
Melting Point	57 °C [3]
Density	1.73 g/cm ³
Solubility in Water	41.9 g/100 mL at 20 °C
pH of Aqueous Solution (1% w/v)	Approximately 11.0

Table 3: Crystallographic Data

Property	Value
Crystal System	Triclinic [1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **sodium metaborate tetrahydrate** are provided below.

Synthesis of Sodium Metaborate Tetrahydrate

4.1.1 Classical Synthesis from Borax and Sodium Hydroxide

This method involves the reaction of borax (sodium tetraborate decahydrate) with sodium hydroxide.

- Materials: Anhydrous borax ($\text{Na}_2\text{B}_4\text{O}_7$), Sodium hydroxide (NaOH), Deionized water.
- Procedure:
 - Prepare a solution of sodium hydroxide in deionized water.
 - Gradually add anhydrous borax to the sodium hydroxide solution while stirring continuously.
 - Heat the mixture to 90 °C and maintain this temperature for 150 minutes with constant stirring.[\[3\]](#)
 - Allow the solution to cool slowly to room temperature, which will induce the crystallization of **sodium metaborate tetrahydrate**.
 - Filter the resulting white crystals and wash them with a small amount of cold deionized water.
 - Dry the crystals at a temperature below 40 °C to prevent dehydration.

4.1.2 Ultrasound-Assisted Synthesis

This method utilizes ultrasonic irradiation to accelerate the reaction between kernite (a borate mineral), sodium hydroxide, and water.

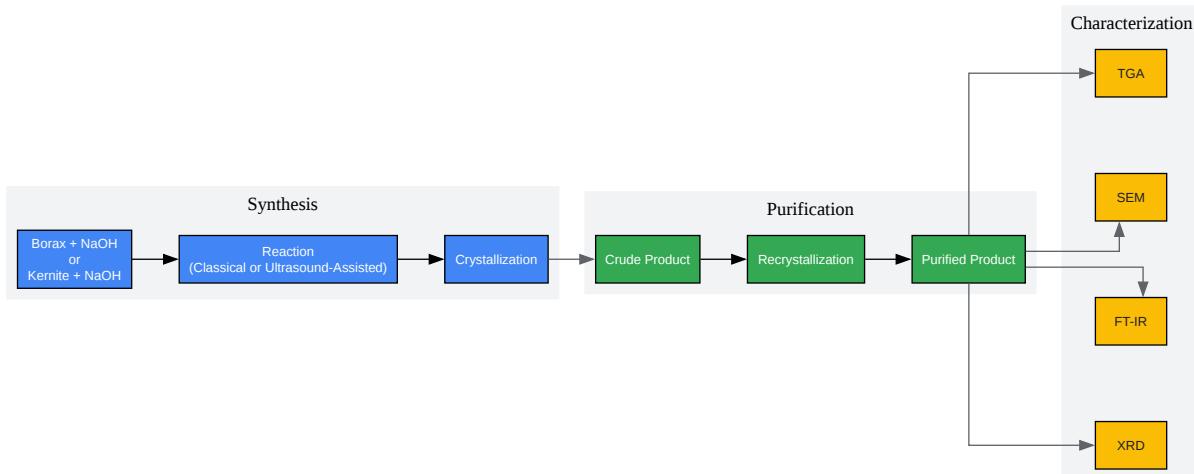
- Materials: Kernite mineral (<63 µm particle size), Sodium hydroxide (NaOH), Deionized water.
- Procedure:
 - Combine kernite, sodium hydroxide, and deionized water in a batch reactor.
 - Immerse the reactor in an ultrasonic bath preheated to 80 °C.
 - Irradiate the mixture with ultrasonic waves (e.g., 35 kHz) for 2 hours.[\[4\]](#)
 - After the reaction, cool the solution to 25 °C to allow for the formation of a white solid.[\[4\]](#)
 - Separate the solid product by filtration and dry it at 40 °C.[\[4\]](#)

Purification by Recrystallization

This is a common method to enhance the purity of the synthesized **sodium metaborate tetrahydrate**.

- Materials: Crude **sodium metaborate tetrahydrate**, Deionized water.
- Procedure:
 - Dissolve the crude product in a minimal amount of hot deionized water (approximately 60-70 °C).
 - Stir the solution until all the solid has dissolved.
 - Filter the hot solution to remove any insoluble impurities.
 - Allow the filtrate to cool slowly to room temperature, which will cause the purified **sodium metaborate tetrahydrate** to crystallize.
 - Collect the crystals by filtration and wash them with a small volume of ice-cold deionized water.

- Dry the purified crystals under vacuum at a low temperature.


Characterization Methods

The identity and purity of the synthesized **sodium metaborate tetrahydrate** can be confirmed using several analytical techniques.

- X-ray Diffraction (XRD): To determine the crystal structure and confirm the triclinic system.[[1](#)][[3](#)]
- Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational modes of the B-O bonds and hydroxyl groups.[[3](#)]
- Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the crystals.[[3](#)]
- Thermogravimetric Analysis (TGA): To study the thermal decomposition and dehydration behavior of the compound.[[3](#)]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **sodium metaborate tetrahydrate**.

[Click to download full resolution via product page](#)

Caption: Synthesis, Purification, and Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Sodium metaborate tetrahydrate | BH₈NaO₆ | CID 23694267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [Unraveling the True Identity of Sodium Metaborate Tetrahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076319#correct-chemical-formula-for-sodium-metaborate-tetrahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com